N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring, a nitro group, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxides .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Shares the benzodioxine ring and nitro group but lacks the carboximidamide group.
1,4-Benzodioxin, 2,3-dihydro-: Lacks both the nitro and carboximidamide groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar ring structure but with different functional groups.
Uniqueness
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N3O5 |
---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
N'-hydroxy-5-nitro-2,3-dihydro-1,4-benzodioxine-7-carboximidamide |
InChI |
InChI=1S/C9H9N3O5/c10-9(11-13)5-3-6(12(14)15)8-7(4-5)16-1-2-17-8/h3-4,13H,1-2H2,(H2,10,11) |
InChI-Schlüssel |
LSIOVDQCJDMPDG-UHFFFAOYSA-N |
Isomerische SMILES |
C1COC2=C(C=C(C=C2O1)/C(=N/O)/N)[N+](=O)[O-] |
Kanonische SMILES |
C1COC2=C(C=C(C=C2O1)C(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.